molecular formula C28H20N4O2S3 B4689022 2-[(4-CYANO-3-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE CAS No. 400863-98-1

2-[(4-CYANO-3-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE

Cat. No.: B4689022
CAS No.: 400863-98-1
M. Wt: 540.7 g/mol
InChI Key: NTJWMELICQKBCZ-UHFFFAOYSA-N
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Description

2-[(4-CYANO-3-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE is a complex organic compound with the molecular formula C28H20N4O2S3 and a molecular weight of 540.689 g/mol . This compound is known for its unique structure, which includes a naphthyl group, an isothiazolyl group, and a cyano group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(4-CYANO-3-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE involves multiple steps. One common synthetic route includes the reaction of 2-naphthylamine with 2-oxoethyl isothiocyanate to form an intermediate, which is then reacted with 4-cyano-3-isothiazolylsulfanyl chloride under controlled conditions . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[(4-CYANO-3-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-CYANO-3-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are crucial for cell signaling and metabolism .

Comparison with Similar Compounds

Similar compounds to 2-[(4-CYANO-3-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[4-cyano-3-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O2S3/c29-15-24-27(35-16-25(33)30-22-11-9-18-5-1-3-7-20(18)13-22)32-37-28(24)36-17-26(34)31-23-12-10-19-6-2-4-8-21(19)14-23/h1-14H,16-17H2,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJWMELICQKBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=C(C(=NS3)SCC(=O)NC4=CC5=CC=CC=C5C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400863-98-1
Record name 2-[(4-CYANO-3-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-CYANO-3-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE
Reactant of Route 2
2-[(4-CYANO-3-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE
Reactant of Route 3
2-[(4-CYANO-3-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE
Reactant of Route 4
2-[(4-CYANO-3-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(4-CYANO-3-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(4-CYANO-3-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE

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